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Compound of Interest

Compound Name: Piperidine-2-carbaldehyde

Cat. No.: B177073 Get Quote

For researchers, scientists, and drug development professionals, Piperidine-2-carbaldehyde
and its derivatives are pivotal building blocks in the synthesis of a wide array of

pharmacologically active compounds. This technical guide provides a comprehensive overview

of the commercial availability of Piperidine-2-carbaldehyde, detailed experimental protocols

for its synthesis, and its application in the construction of complex therapeutic scaffolds.

The piperidine moiety is a ubiquitous structural motif in numerous pharmaceuticals, valued for

its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for

further chemical modification.[1][2] Piperidine-2-carbaldehyde, in particular, is a key

intermediate, offering a reactive aldehyde functionality for the construction of more complex

molecular architectures, notably in the synthesis of indole alkaloids and their analogues.[3][4]

Commercial Sourcing and Specifications
Piperidine-2-carbaldehyde is commercially available from a variety of chemical suppliers,

primarily in the form of its more stable hydrochloride salt or as N-protected derivatives. The

parent compound, being a secondary amine with a reactive aldehyde, can be prone to self-

condensation and oxidation. For this reason, suppliers often provide it in protected forms to

ensure stability and handling ease.

Key chemical identifiers and typical specifications from various suppliers are summarized in the

table below. Researchers should always refer to the supplier's certificate of analysis for lot-
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specific data.

Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Purity

Representat
ive
Suppliers

Piperidine-2-

carbaldehyde
144876-20-0 C₆H₁₁NO 113.16 ≥98%

ChemScene,

BLD Pharm

Piperidine-2-

carbaldehyde

hydrochloride

1159825-30-

5
C₆H₁₂ClNO 149.62 90% - 97%

Sigma-

Aldrich,

Amadis

Chemical

N-Cbz-

piperidine-2-

carbaldehyde

105706-76-1 C₁₄H₁₇NO₃ 247.29 ≥97%

Santa Cruz

Biotechnolog

y, Cenmed

1-Boc-

piperidine-2-

carboxaldehy

de

137076-22-3 C₁₁H₁₉NO₃ 213.27 95% - 97%

Fisher

Scientific,

Sigma-

Aldrich

Storage Conditions: Due to the potential for instability, it is generally recommended to store

Piperidine-2-carbaldehyde and its derivatives under an inert atmosphere, refrigerated (2-

8°C), and protected from light.[5][6] The hydrochloride salt offers enhanced stability for long-

term storage.

Experimental Protocols: Synthesis of N-Boc-
Piperidine-2-carbaldehyde
For many synthetic applications, particularly in multi-step sequences, the use of an N-protected

form of Piperidine-2-carbaldehyde is essential to prevent unwanted side reactions. The tert-

butoxycarbonyl (Boc) protecting group is commonly employed due to its stability under a range

of reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-Piperidine-2-carbaldehyde is typically achieved through the oxidation

of the corresponding commercially available alcohol, N-Boc-2-piperidinemethanol. Two
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common and effective oxidation methods are the Dess-Martin periodinane (DMP) oxidation and

the Swern oxidation. These methods are favored for their mild reaction conditions and high

yields.[1][7]

Protocol 1: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary

alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][8]

Materials:

N-Boc-2-piperidinemethanol

Dess-Martin Periodinane (DMP)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Magnesium sulfate (MgSO₄), anhydrous

Nitrogen gas supply

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a

concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0°C using an ice bath.

To the cooled solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise, ensuring

the temperature remains close to 0°C.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/349031406_Diketopiperazine-Based_Flexible_Tadalafil_Analogues_Synthesis_Crystal_Structures_and_Biological_Activity_Profile
https://pmc.ncbi.nlm.nih.gov/articles/PMC4527524/
https://www.researchgate.net/publication/349031406_Diketopiperazine-Based_Flexible_Tadalafil_Analogues_Synthesis_Crystal_Structures_and_Biological_Activity_Profile
https://pmc.ncbi.nlm.nih.gov/articles/PMC11547513/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium

thiosulfate and saturated aqueous sodium bicarbonate.

Stir the biphasic mixture vigorously until the layers become clear.

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

N-Boc-piperidine-2-carbaldehyde.

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed

by the addition of a hindered base like triethylamine. This method is also highly effective for the

oxidation of primary alcohols to aldehydes.[7]

Materials:

N-Boc-2-piperidinemethanol

Oxalyl chloride

Dimethyl sulfoxide (DMSO), anhydrous

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Nitrogen gas supply

Standard laboratory glassware and magnetic stirrer

Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet,

prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane

via the dropping funnel, maintaining the temperature below -60°C.

After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in

anhydrous dichloromethane dropwise, again keeping the temperature below -60°C.

Stir the mixture for 30 minutes at -78°C.

Add triethylamine (5.0 equivalents) dropwise, and continue stirring for another 30 minutes at

-78°C.

Allow the reaction to slowly warm to room temperature.

Quench the reaction by adding water.

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium

bicarbonate, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude product.

Purify by flash column chromatography on silica gel as needed.

Application in the Synthesis of Biologically Active
Molecules: The Pictet-Spengler Reaction
A prominent application of Piperidine-2-carbaldehyde is in the Pictet-Spengler reaction to

construct the tetrahydro-β-carboline scaffold.[9] This reaction is a cornerstone in the synthesis

of numerous indole alkaloids and their analogues, many of which exhibit significant biological
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activity.[3][4] For instance, the tetrahydro-β-carboline core is a key feature in compounds

designed as phosphodiesterase inhibitors, such as tadalafil and its analogues.[5][6]

The following experimental workflow illustrates the synthesis of a piperidinyl-β-carboline, a key

intermediate for the development of novel therapeutic agents.

N-Boc-Piperidine-
2-carbaldehyde

Pictet-Spengler
Reaction

Tryptamine

N-Boc-1-(piperidin-2-yl)-
1,2,3,4-tetrahydro-β-carboline

Acid Catalyst
(e.g., TFA) Boc Deprotection

(e.g., TFA/DCM)
1-(Piperidin-2-yl)-1,2,3,4-

tetrahydro-β-carboline

Amide Coupling or
N-Alkylation

Target Biologically
Active Molecule

Carboxylic Acid/Acyl Chloride
or Alkyl Halide

Click to download full resolution via product page

Synthetic workflow for a piperidinyl-β-carboline.

Protocol 3: Pictet-Spengler Reaction and Subsequent
Functionalization
This protocol details the acid-catalyzed condensation of N-Boc-piperidine-2-carbaldehyde
with tryptamine, followed by deprotection and further derivatization.

Materials:

N-Boc-piperidine-2-carbaldehyde

Tryptamine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Magnesium sulfate (MgSO₄), anhydrous

Appropriate carboxylic acid/acyl chloride or alkyl halide for derivatization

Coupling agents (e.g., HATU, HOBt) or base (e.g., triethylamine) for derivatization

Nitrogen gas supply

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Pictet-Spengler Reaction

Dissolve tryptamine (1.0 equivalent) and N-Boc-piperidine-2-carbaldehyde (1.1

equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

Cool the solution to 0°C.

Add trifluoroacetic acid (1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, carefully neutralize the reaction with saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate under reduced pressure to yield crude N-Boc-1-(piperidin-2-

yl)-1,2,3,4-tetrahydro-β-carboline, which can be purified by column chromatography.

Step 2: Boc Deprotection

Dissolve the purified product from Step 1 in dichloromethane.
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Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0°C.

Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

Concentrate the reaction mixture under reduced pressure.

Redissolve the residue in dichloromethane and wash with saturated aqueous sodium

bicarbonate to neutralize any remaining acid.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-

(piperidin-2-yl)-1,2,3,4-tetrahydro-β-carboline.

Step 3: N-Functionalization (Example: Amide Coupling)

Dissolve the deprotected β-carboline from Step 2 (1.0 equivalent) and the desired carboxylic

acid (1.1 equivalents) in a suitable solvent like DMF.

Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine

(DIPEA) (2.0 equivalents).

Stir the reaction at room temperature until completion as monitored by TLC.

Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with water and brine, dry over anhydrous magnesium

sulfate, filter, and concentrate.

Purify the final product by column chromatography or recrystallization.

This modular synthetic approach allows for the generation of a library of diverse β-carboline

derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Piperidinemethanol

N-Protection (Boc)

N-Boc-2-Piperidinemethanol

Oxidation
(Dess-Martin or Swern)

N-Boc-Piperidine-
2-carbaldehyde

Pictet-Spengler
Reaction

Piperidinyl-β-carboline
Scaffold

Further
Functionalization

Library of Bioactive
Compounds

Click to download full resolution via product page

Overall synthetic strategy from 2-piperidinemethanol.
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Conclusion
Piperidine-2-carbaldehyde is a readily accessible and highly versatile chemical intermediate

for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct

commercial availability is limited due to stability concerns, its hydrochloride salt and N-

protected derivatives are widely available from numerous suppliers. The straightforward

synthesis of N-protected Piperidine-2-carbaldehyde from the corresponding alcohol via mild

oxidation methods like the Dess-Martin or Swern oxidation makes it a practical starting material

for research and development. Its utility is particularly highlighted in the Pictet-Spengler

reaction for the construction of β-carboline scaffolds, which are central to the development of

new therapeutic agents. The protocols and workflows outlined in this guide provide a solid

foundation for researchers to utilize Piperidine-2-carbaldehyde in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Commercial Availability of Piperidine-2-carbaldehyde: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177073#commercial-availability-of-piperidine-2-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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